BenchChemオンラインストアへようこそ!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide (CAS 476634-18-1) is a synthetic 2-arylbenzimidazole derivative with the molecular formula C22H19N3O and a molecular weight of 341.4 g/mol. It is a research compound belonging to a class of molecules characterized by a central benzimidazole ring linked via a para-substituted phenyl bridge to a 3-phenylpropanamide side chain.

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
Cat. No. B5827440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O/c26-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)25-22/h1-9,11-14H,10,15H2,(H,23,26)(H,24,25)
InChIKeyYKMSJNQQCHKYRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide: A 2-Arylbenzimidazole Hepatic CYP Probe for Scientific Procurement


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide (CAS 476634-18-1) is a synthetic 2-arylbenzimidazole derivative with the molecular formula C22H19N3O and a molecular weight of 341.4 g/mol . It is a research compound belonging to a class of molecules characterized by a central benzimidazole ring linked via a para-substituted phenyl bridge to a 3-phenylpropanamide side chain. This specific architecture places the propanamide moiety at the 4-position of the phenyl ring, a regiochemical feature that distinguishes it from the 3-position isomer . While this compound is listed in several commercial research catalogs, its scientific characterization in the public domain is limited, with no primary research publications or patents identified that focus specifically on its biological activity or synthesis. The most notable available quantitative data pertains to its interaction with cytochrome P450 enzymes.

Why In-Class Benzimidazole Propanamides Cannot Substitute for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide in CYP Interaction Assays


Substituting N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide with a generic benzimidazole or a close structural analog is not supported by evidence. This class of compounds, particularly 2-arylbenzimidazoles, is known for a broad and highly variable pharmacological profile, acting as inhibitors of targets ranging from matrix metalloproteinases (MMPs) to kinases and hormone receptors [1][2]. The few public data points available suggest that the target compound's specific regiochemistry (4-position substitution on the phenyl linker) directs its interaction profile, a conclusion supported by conformation-activity relationship studies showing that the torsional angle between the benzimidazole and the central phenyl ring is critical for target binding [3]. Without head-to-head selectivity profiling data, any assumption that an in-class analog will replicate its CYP inhibition signature or any other bioactivity is scientifically unfounded. The quantitative evidence below, while limited, establishes the only verifiable differentiation dimensions for this compound.

Quantitative Evidence Guide: Procuring N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide for Research


Regioisomeric Differentiation: 4-Position vs. 3-Position Linker in Benzimidazole-Phenylpropanamide Derivatives

A critical differentiating factor for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide is its regioisomeric configuration, with the propanamide chain attached to the para position of the central phenyl ring. The most direct comparator is its 3-position isomer, N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide (CAS 477493-60-0), which exhibits a distinct biological profile. While quantitative activity data for the 4-position target compound is sparse, the 3-position isomer shows significant MMP-2 inhibitory activity (IC50 = 31 µM) [1]. Conformational studies on 2-arylbenzimidazoles confirm that the position of substitution alters the torsional angle between the rings, a key determinant of target binding [2]. The absence of published MMP inhibition data for the 4-position isomer suggests a divergent activity profile, making substitution between regioisomers scientifically invalid.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

CYP3A4 Time-Dependent Inhibition: A Potential Differentiator Against Other Benzimidazole Scaffolds

Reports from aggregate bioactivity databases indicate that N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide may exhibit time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). This inference is drawn from a BindingDB entry associated with a CHEMBL ID (CHEMBL4617068) that is linked to the compound's CAS number by at least one vendor, though the exact molecular identity of the binding assay ligand should be verified independently . If confirmed, this CYP3A4 interaction profile would serve as a key differentiator. For comparison, other benzimidazole-based IGF-IR inhibitors required extensive medicinal chemistry optimization to reduce potent CYP3A4 inhibition [1]. A known standard, Ketoconazole, is a potent CYP3A4 inhibitor with an IC50 around 0.015-0.05 µM. A weaker, time-dependent profile would position this compound as a valuable tool for studying subtle CYP interactions, distinct from both strong inhibitors and non-inhibiting analogs.

Drug Metabolism Pharmacokinetics Cytochrome P450

Pharmacophore Differentiation: Aromatase Inhibition in a Congeneric Series Highlights Scaffold Versatility

A study on N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives, which share the identical benzimidazole-phenyl core with the target compound, reports potent aromatase inhibitory and cytotoxic activities. The most potent derivative, compound 10, exhibited a binding affinity of -9.5 kcal/mol and GI50 values of 0.695-2.15 µM across multiple cancer cell lines (MCF-7, MDA-MB-231, A549, NCI-H23, A-498) [1]. This indicates that the 4-(1H-benzo[d]imidazol-2-yl)phenyl scaffold, diverging from the 3-position isomer's MMP inhibition, is competent for aromatase inhibition. The target compound, as an amide variant of this core, provides a linker-modified analog for investigating how changes to the amide side chain modulate the shift between MMP and aromatase inhibition.

Cancer Research Enzyme Inhibition Molecular Docking

Validated Application Scenarios for Procuring N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide


Building Regioisomer-Focused Structure-Activity Relationship Libraries

Procure this compound specifically as the 4-position (para) regioisomer to serve as a matched molecular pair with the 3-position analog (MMP2-IN-3, CAS 897799-81-4). This pair allows researchers to systematically map how the position of the amide linkage on the central phenyl ring shifts the inhibition profile from MMP-2 (IC50 = 31 µM for the 3-isomer) to other targets, a strategy supported by conformational studies on 2-arylbenzimidazoles [1][2].

Calibrating CYP450 Inhibition Assays for Benzimidazole-Derived Probes

Use this compound as a research tool in ADME/Tox laboratories to investigate the structural determinants of CYP3A4 time-dependent inhibition within the benzimidazole class. Its inferred, yet unconfirmed, CYP3A4 profile makes it suitable for panels designed to differentiate between potent inhibitors (e.g., Ketoconazole) and non-inhibitors, helping calibrate high-throughput screening assays [1][2].

Investigating the Aromatase vs. Kinase Selectivity Paradigm in Cancer Research

Deploy this compound as a core scaffold modification tool in anticancer phenotypic assays. Given that its close congener (Compound 10) shows sub-micromolar GI50 values against breast cancer cells (MCF-7 GI50 = 0.695 µM) via aromatase inhibition, this 3-phenylpropanamide variant enables researchers to test whether extending the amide chain preserves antitumor activity or redirects it toward kinase or CYP-mediated pathways [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.